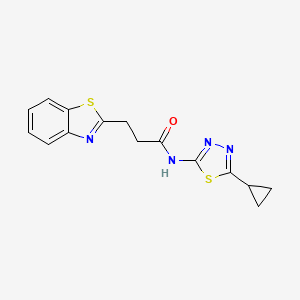

3-(1,3-benzothiazol-2-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide

CAS No.:

Cat. No.: VC14785646

Molecular Formula: C15H14N4OS2

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H14N4OS2 |

|---|---|

| Molecular Weight | 330.4 g/mol |

| IUPAC Name | 3-(1,3-benzothiazol-2-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide |

| Standard InChI | InChI=1S/C15H14N4OS2/c20-12(17-15-19-18-14(22-15)9-5-6-9)7-8-13-16-10-3-1-2-4-11(10)21-13/h1-4,9H,5-8H2,(H,17,19,20) |

| Standard InChI Key | LYXPZRPBHWQSTI-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1C2=NN=C(S2)NC(=O)CCC3=NC4=CC=CC=C4S3 |

Introduction

3-(1,3-benzothiazol-2-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide is a synthetic organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound combines a benzothiazole moiety with a thiadiazole group, both of which are known for their diverse pharmacological properties.

Synthesis

The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide typically involves multi-step organic synthesis techniques. Each step requires careful control of reaction conditions to ensure high yield and purity. While specific synthesis protocols for this compound are not detailed in the available literature, similar compounds often involve reactions such as condensation and cyclization reactions.

Biological Activities

Compounds containing benzothiazole and thiadiazole moieties are often investigated for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Preliminary studies suggest that 3-(1,3-benzothiazol-2-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide may exhibit similar activities, but further research is necessary to elucidate its specific biological mechanisms and efficacy.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| N-(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzothiazol-2-amine | Contains a triazin ring | Antimicrobial | Unique triazin moiety enhances stability |

| N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide | Substituted aromatic ring | Anticancer | Different substitution pattern affects activity |

| 5-cyclopropyl-N-(6-trifluorohexanoyl)-thiadiazole | Trifluoroalkane side chain | Insecticidal | Fluorinated side chain increases lipophilicity |

| 3-(1,3-benzothiazol-2-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide | Benzothiazole and thiadiazole rings | Potential biological activities under investigation | Distinct combination of benzothiazole and thiadiazole rings |

Future Research Directions

Interaction studies are crucial for understanding how 3-(1,3-benzothiazol-2-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide behaves in biological systems. Such studies may include molecular docking, pharmacokinetic analysis, and in vivo efficacy trials. These investigations will help establish safety profiles and therapeutic windows for further development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume